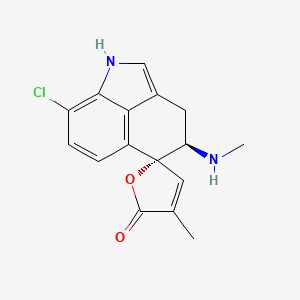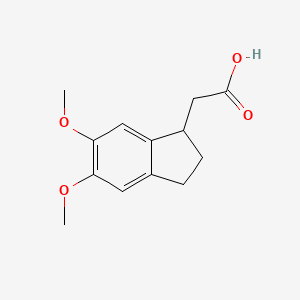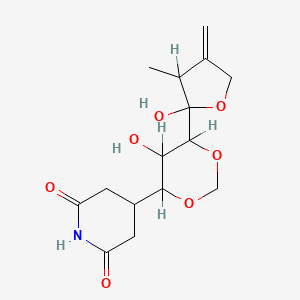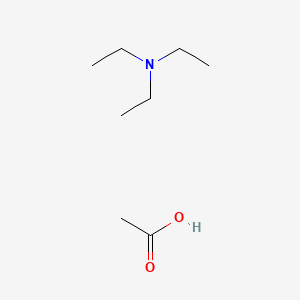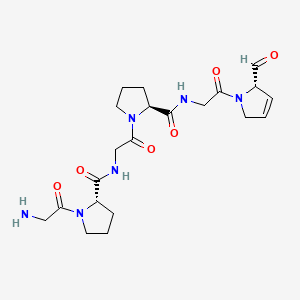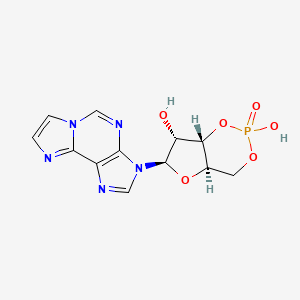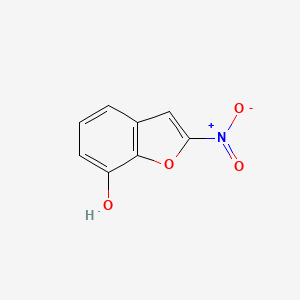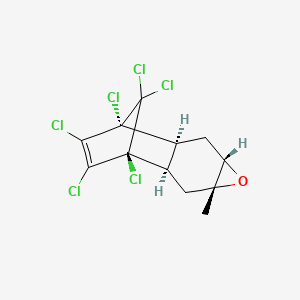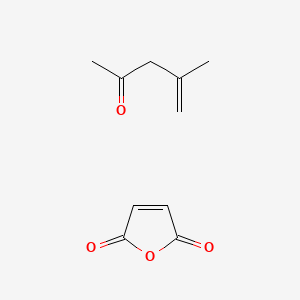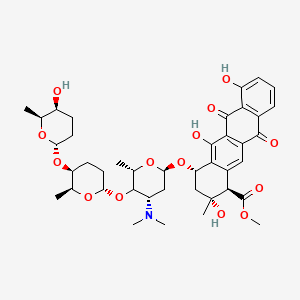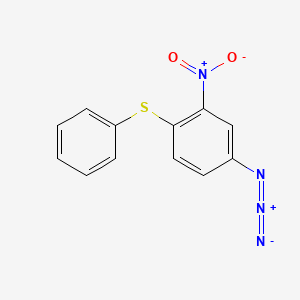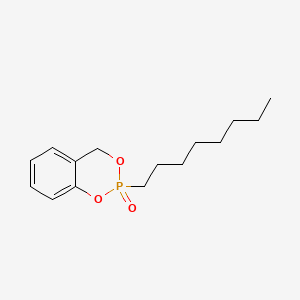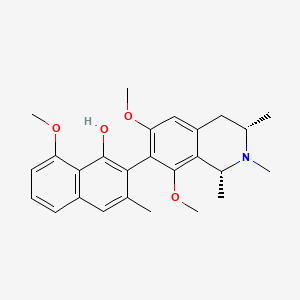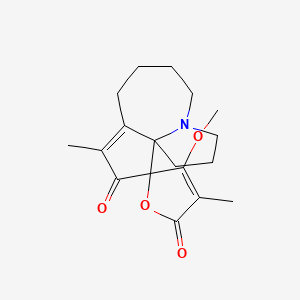
Isostemonamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isostemonamine is a natural product found in Stemona japonica and Stemona kerrii with data available.
Applications De Recherche Scientifique
Asymmetric Synthesis
- Isostemonamine has been a subject of interest in asymmetric synthesis. The first asymmetric total synthesis of (−)-isostemonamine was achieved, focusing on regioselective oxidation and chiral HPLC analysis to study its racemization and epimerization, revealing faster isomerization compared to stemonamine (Iwata, Tomiyama, Fujita, & Shindo, 2018).
Radical Cascade in Synthesis
- A radical cascade involving two endo-selective cyclizations was used in the total synthesis of (±)-stemonamide, (±)-isostemonamide, (±)-stemonamine, and (±)-isostemonamine, highlighting a novel approach in synthesizing these compounds (Taniguchi & Ishibashi, 2008).
N-acyliminium Chemistry
- Different approaches using N-acyliminium chemistry were described for synthesizing alkaloids stemonamide and isostemonamide. This included aldol spirocyclization and a series of chemical reactions leading to the total synthesis of these products (Kende, Hernando, & Milbank, 2002).
Chemotaxonomic Significance
- Isostemonamine, among other alkaloids, was studied for its chemotaxonomic significance in the roots of Stemona japonica, contributing to the understanding of the chemical relationships between different Stemona species (Yi et al., 2015).
DNA Polymerase and Topoisomerase Inhibition
- Isosteviol and related compounds, including isostemonamine, were analyzed for their inhibitory activities on DNA metabolic enzymes and human cancer cell growth, with isosteviol showing potent inhibition of mammalian DNA polymerases and human DNA topoisomerase II (Mizushina et al., 2005).
Antibacterial and Anticancer Properties
- Isosteviol, related to isostemonamine, was isolated from the endangered medicinal plant Pittosporum tetraspermum and studied for its in vitro antibacterial, antifungal, antibiofilm, antioxidant, and anticancer properties (Abdullah Al-Dhabi, Arasu, & Rejiniemon, 2015).
Cardioprotective Effects
- The cardioprotective effects of isosteviol on rats with heart ischemia-reperfusion injury were assessed, demonstrating reduced damage and improved cardiac parameters, suggesting potential cardioprotective applications (Xu et al., 2007).
Antitussive Activities
- Studies on the antitussive activities of various Stemona alkaloids, including isostemonamine, showed significant effects in a guinea pig cough model, contributing to the understanding of these compounds in respiratory treatments (Yang et al., 2009).
Antiproliferative Effects on Smooth Muscle Cells
- Isosteviol's antiproliferative effects on angiotensin-II-treated rat aortic smooth muscle cells were studied, providing insights into its potential effects on the cardiovascular system (Wong et al., 2006).
Neuroprotective Effects
- The neuroprotective effects of isosteviol against focal cerebral ischemia injury induced by middle cerebral artery occlusion in rats were evaluated, showing reduced neuronal death and inflammation (Xu et al., 2008).
Cancer Therapy
- The design and synthesis of isosteviol triazole conjugates for cancer therapy were explored, demonstrating their cytotoxic activities against various cancer cell lines (Khaybullin et al., 2014).
Dopamine Transporter Interaction
- The interaction of isoflurane with the dopamine transporter was studied, indicating potential implications for understanding the effects of anesthetics on neurotransmitter systems (Votaw et al., 2003).
Enamel De- and Remineralization
- The effects of Isomalt, a non-cariogenic sweetener related to isostemonamine, on enamel de- and remineralization were examined, contributing to dental health research (Takatsuka, Exterkate, & Cate, 2008).
Bioactivity Profile of Isosteviol Derivatives
- The bioactivity profile of isosteviol and its derivatives was reviewed, emphasizing their potential in medicinal chemistry and drug development against resistant diseases (Ullah, Munir, Mabkhot, & Badshah, 2019).
Nematicidal Activity of Stemona Alkaloids
- The nematicidal activity of Stemona alkaloids, including isostemonamine, was studied, offering insights into their potential use in pest control (Huang et al., 2016).
Propriétés
Numéro CAS |
41758-66-1 |
|---|---|
Nom du produit |
Isostemonamine |
Formule moléculaire |
C18H23NO4 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
4'-methoxy-3',11-dimethylspiro[5-azatricyclo[8.3.0.01,5]tridec-10-ene-13,5'-furan]-2',12-dione |
InChI |
InChI=1S/C18H23NO4/c1-11-13-7-4-5-9-19-10-6-8-17(13,19)18(14(11)20)15(22-3)12(2)16(21)23-18/h4-10H2,1-3H3 |
Clé InChI |
YRGLLFADJRHUKM-UHFFFAOYSA-N |
SMILES |
CC1=C2CCCCN3C2(CCC3)C4(C1=O)C(=C(C(=O)O4)C)OC |
SMILES canonique |
CC1=C2CCCCN3C2(CCC3)C4(C1=O)C(=C(C(=O)O4)C)OC |
Autres numéros CAS |
41758-67-2 |
Synonymes |
stemonamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



